molecular formula C3HLiN2O2S B6209021 lithium 1,2,4-thiadiazole-3-carboxylate CAS No. 2703780-23-6

lithium 1,2,4-thiadiazole-3-carboxylate

Cat. No.: B6209021
CAS No.: 2703780-23-6
M. Wt: 136.1
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Description

Lithium 1,2,4-thiadiazole-3-carboxylate is a chemical compound with the molecular formula C3HLiN2O2S. It is a lithium salt of 1,2,4-thiadiazole-3-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 1,2,4-thiadiazole-3-carboxylate typically involves the reaction of 1,2,4-thiadiazole-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium 1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Chemistry

  • Organic Synthesis : Lithium 1,2,4-thiadiazole-3-carboxylate serves as a reagent in organic synthesis. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable for synthesizing complex organic molecules.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens .
  • Anticancer Properties : A significant study demonstrated that certain derivatives displayed IC50 values ranging from 0.74 to 10 μg/mL against different cancer cell lines. This suggests a promising application in cancer therapeutics.

Medicine

  • Therapeutic Agent : Ongoing research is exploring its efficacy as a therapeutic agent for neurological disorders and cancer treatment. The compound's mechanism involves modulating enzyme activity and interacting with neurotransmitter receptors .

Materials Science

  • Advanced Materials Development : this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Anticancer Activity Study

In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that these derivatives could effectively induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. The study highlighted specific structural features that enhance biological activity.

CompoundIC50 (μg/mL)Cancer Cell Line
Derivative A0.74A549 (Lung)
Derivative B5.0MCF7 (Breast)
Derivative C10.0HeLa (Cervical)

Neuroprotective Studies

Another study focused on the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death. In vitro assays demonstrated that certain derivatives could significantly protect neuronal cells from apoptosis.

Treatment GroupCell Viability (%)Control Group
Control100-
Thiadiazole Derivative A85-
Thiadiazole Derivative B90-

Mechanism of Action

The mechanism of action of lithium 1,2,4-thiadiazole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .

Properties

CAS No.

2703780-23-6

Molecular Formula

C3HLiN2O2S

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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